

physical and chemical properties of Nitrosonium hexafluoroantimonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosonium hexafluoroantimonate*

Cat. No.: B093022

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Nitrosonium Hexafluoroantimonate**

Introduction

Nitrosonium hexafluoroantimonate ($[\text{NO}]^+[\text{SbF}_6]^-$) is a powerful inorganic salt composed of a nitrosonium cation ($[\text{NO}]^+$) and a hexafluoroantimonate anion ($[\text{SbF}_6]^-$). It is a highly reactive and potent oxidizing agent widely utilized in both inorganic and organic synthesis. Its strong electrophilic nature makes it an invaluable reagent for a variety of chemical transformations, including nitrosylation, oxidation, and the formation of complex salts. This technical guide provides a comprehensive overview of its physical, chemical, and structural properties, along with experimental considerations for its synthesis, handling, and application, tailored for researchers, scientists, and professionals in drug development.

Physical and Structural Properties

Nitrosonium hexafluoroantimonate is a white to off-white crystalline solid with a characteristically pungent odor.^[1] It is highly sensitive to moisture and should be handled in an inert atmosphere.^[2] Many of its fundamental physical properties, such as melting and boiling points, are not well-defined in the literature, likely due to its tendency to decompose at elevated temperatures.^{[2][3][4]}

Table 1: Physical and Structural Data for Nitrosonium Hexafluoroantimonate

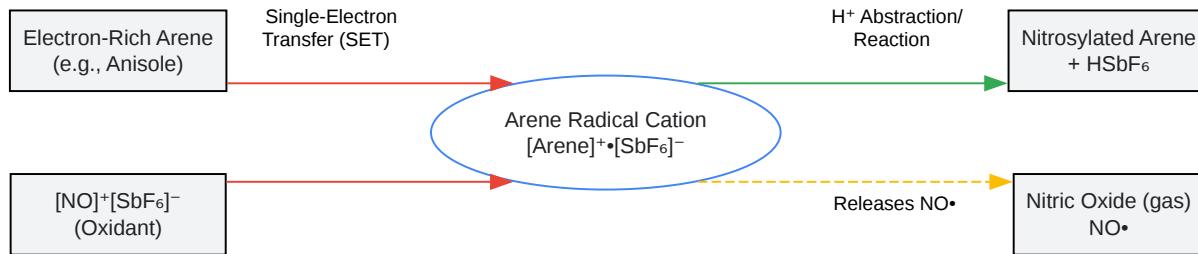
Property	Value / Description	Citations
Molecular Formula	NOSbF_6 (or F_6NOSb)	[1] [5]
Molecular Weight	265.76 g/mol	[2] [5]
Appearance	White or colorless crystalline solid	[1] [2]
Odor	Strong, pungent	[1]
Melting Point	Not Applicable / No Data Available	[2] [3]
Boiling Point	Not Applicable / No Data Available	[2] [3]
Decomposition Temp.	Data not available; stable up to 70 °C has been noted for the related $\text{N}_5^+\text{SbF}_6^-$ salt.	[2]
Solubility	Insoluble in water; Soluble in trifluoromethanesulfonic acid and other specialized organic solvents.	[1]
Sensitivity	Hygroscopic	[2]
Crystal Structure	Cubic system, consisting of discrete NO^+ cations and octahedral SbF_6^- anions. Features cationic disorder.	

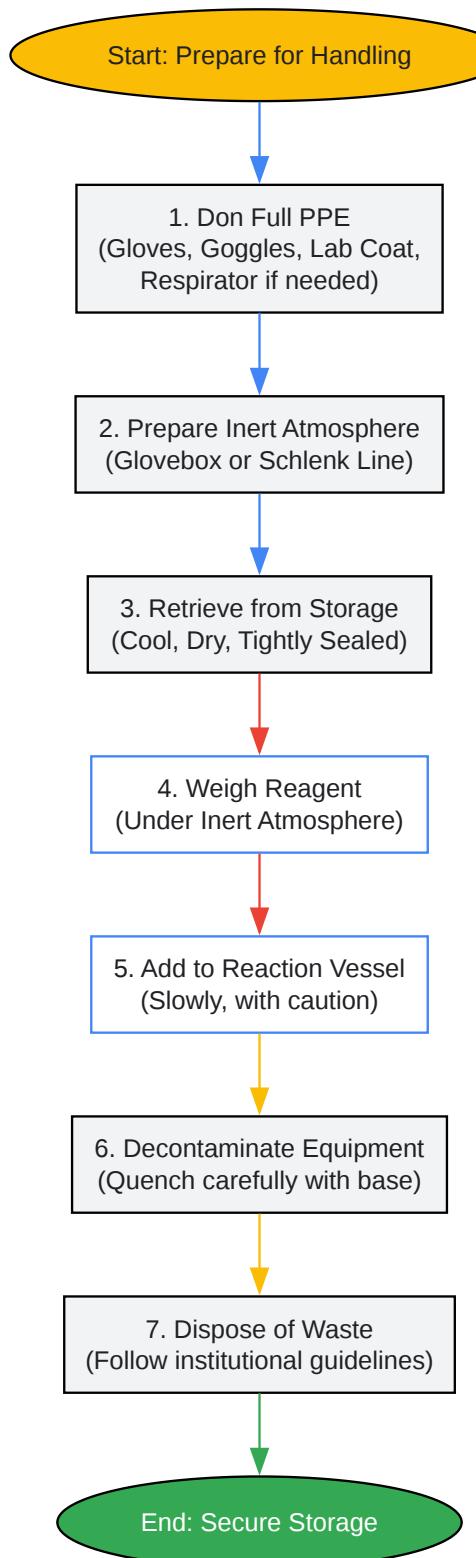
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **nitrosonium hexafluoroantimonate**. The vibrational spectra are dominated by the characteristic frequencies of the nitrosonium cation and the hexafluoroantimonate anion.

Table 2: Characteristic Vibrational Spectroscopy Frequencies

Ion	Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Technique	Citations
NO ⁺ Cation	N≡O stretching vibration (v(NO))	2150 - 2400	IR, Raman	
SbF ₆ ⁻ Anion	Symmetric stretch (v ₁ , A _{1g})	~650 - 670	Raman (strong)	
SbF ₆ ⁻ Anion	Asymmetric stretch (v ₃ , F _{1u})	~650 - 680	IR (strong)	
SbF ₆ ⁻ Anion	Asymmetric bend (v ₄ , F _{1u})	~280 - 300	IR	


Note: Specific frequencies for the SbF₆⁻ anion can vary based on the crystal lattice and cation interaction. The ranges provided are based on typical values for hexafluorometallate salts.


Chemical Properties and Reactivity

Nitrosonium hexafluoroantimonate is primarily known for its powerful oxidizing capabilities, enabling reactions that are otherwise difficult to achieve.

- As an Oxidizing Agent: It is a potent one-electron oxidant used to generate radical cations from neutral organic and inorganic molecules. For example, it can oxidize alcohols to aldehydes and ketones and is used to synthesize radical cations of cycloparaphenylenes ([n]CPPs) and diaryldichalcogenides.[2][6][7][8]
- Hydrolysis: The nitrosonium ion reacts readily with water to form nitrous acid (HONO). This reactivity underscores the need to handle the compound under anhydrous conditions.
- Nitrosylation: It is an excellent nitrosylating agent, capable of introducing a nitroso group (-NO) into various substrates. This is particularly useful in the synthesis of metal-nitrosyl complexes.

- **Diazotization:** It reacts with aryl amines to form diazonium salts, which are versatile intermediates in organic synthesis for introducing a range of functional groups onto an aromatic ring.

Figure 1: Oxidation of an Arene by $[\text{NO}]^+[\text{SbF}_6]^-$

Figure 2: Safe Handling Workflow for NOSbF₆[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. NITROSONIUM HEXAFLUOROANTIMONATE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of dissymmetric chiral peropyrenes and functionalization of teropyrenes - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [physical and chemical properties of Nitrosonium hexafluoroantimonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093022#physical-and-chemical-properties-of-nitrosonium-hexafluoroantimonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com